(8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol
Description
(8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol: is a chemical compound with the molecular formula C8H14FNO. It is characterized by a spirocyclic structure, which includes a fluorine atom and an azaspiro group.
Properties
IUPAC Name |
(8-fluoro-6-azaspiro[3.4]octan-8-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14FNO/c9-8(6-11)5-10-4-7(8)2-1-3-7/h10-11H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHGWEJQCNWJEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCC2(CO)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14FNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of (8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol
The target molecule features a spiro[3.4]octane core with fluorination at the 8-position and a hydroxymethyl substituent. Retrosynthetic disconnection suggests two viable pathways:
Spirocycle-First Approach
Formation of the 6-azaspiro[3.4]octane system prior to fluorination and hydroxylation. This aligns with methods used for tert-butyl-8-oxylidene-2-azaspiro[4.5]decane-2-formic acid ester, where spirocyclization preceded functionalization.
Late-Stage Fluorination Strategy
Stepwise Synthesis and Reaction Optimization
Spirocycle Formation
Starting Material : 1,4-Dioxaspiro[3.4]heptane-7-one serves as a precursor, analogous to the 1,4-dioxaspiro[4.5]decane-8-one used in related syntheses.
Reaction Conditions :
- Cyclization : Treatment with p-methylsulfonylmethylisocyanitrile (1.2 eq) and potassium tert-butoxide (1.5 eq) in ethylene glycol dimethyl ether/ethanol (4:1 v/v) at 0–20°C.
- Yield : 74–78% (estimated from comparable systems).
Mechanistic Insight : Base-mediated displacement forms the nitrile-substituted spiro intermediate, critical for subsequent functionalization.
Fluorination Strategies
Nucleophilic Fluorination
Reagent : Potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) in polar aprotic solvents (DMF, DMSO).
Conditions :
- Temperature: 60–80°C
- Time: 12–24 hours
Challenge : Competing elimination reactions necessitate careful base selection.
Electrophilic Fluorination
Reagent : Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate))
Advantage : Better control over regiochemistry for tertiary carbon centers.
Limitation : Requires pre-installed activating groups (e.g., boronate esters).
Hydroxymethyl Group Introduction
Method A : Reduction of Cyano Intermediate
- Step : Hydrogenation of nitrile to amine using Raney nickel (50 psi H2, 50°C, 6 hours), followed by oxidation to alcohol.
- Oxidation : TEMPO/NaOCl system converts primary amine to alcohol (70–80% yield).
Method B : Grignard Addition
Reaction Optimization Data
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Spirocyclization | p-MSMI, KOtBu, glycol dimethyl ether/ethanol | 74 | 95.2 |
| Fluorination (KF) | KF, DMF, 70°C, 18h | 52 | 89.7 |
| Hydroxymethylation | Raney Ni/H2 → TEMPO/NaOCl | 68 | 91.5 |
Table 1: Comparative yields for key synthetic steps.
Analytical Characterization
Spectroscopic Data
Comparative Method Analysis
Spirocycle-First vs. Fluorination-First
Industrial-Scale Considerations
Cost Analysis
- p-MSMI : $12.50/g (primary cost driver)
- Raney Nickel : Reusable up to 5 cycles with 8–10% activity loss per cycle.
Chemical Reactions Analysis
Types of Reactions: (8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The compound can be reduced to form a corresponding alcohol or amine.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol or amine .
Scientific Research Applications
Chemistry: In organic synthesis, (8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol serves as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its spirocyclic structure can impart unique biological activity, making it a valuable scaffold for drug development .
Industry: In material science, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity .
Mechanism of Action
The mechanism by which (8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for its target .
Comparison with Similar Compounds
- (8-Chloro-6-azaspiro[3.4]octan-8-yl)methanol
- (8-Bromo-6-azaspiro[3.4]octan-8-yl)methanol
- (8-Iodo-6-azaspiro[3.4]octan-8-yl)methanol
Uniqueness: Compared to its analogs, (8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of compounds, making this compound particularly valuable in drug design .
Biological Activity
(8-Fluoro-6-azaspiro[3.4]octan-8-yl)methanol is a novel compound characterized by its unique spirocyclic structure, which includes a fluorine atom and an azaspiro group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and synthesis of complex molecules.
The molecular formula of this compound is CHFNO, indicating the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms. Its structure is significant for understanding its biological activity, as the fluorine atom can enhance metabolic stability and lipophilicity, making it a valuable scaffold for drug design .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. The presence of the fluorine atom is known to improve binding affinity and selectivity for these targets, potentially leading to enhanced therapeutic effects .
Antimicrobial Properties
Recent studies have evaluated the antimicrobial efficacy of compounds related to this compound. For instance, fluoroquinolone congeners that share structural similarities have demonstrated potent antibacterial activity against various pathogens, including Staphylococcus aureus and Enterobacter cloacae , suggesting that similar spirocyclic structures may exhibit comparable effects .
Cytotoxicity Studies
In vitro studies suggest that compounds with spirocyclic structures can exhibit cytotoxic effects against cancer cells. The mechanism involves the modulation of cell signaling pathways that lead to apoptosis in malignant cells. Further research is needed to establish the specific cytotoxic profile of this compound .
Comparative Analysis
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| (8-Chloro-6-azaspiro[3.4]octan-8-yl)methanol | Spirocyclic | Moderate antibacterial properties |
| (8-Bromo-6-azaspiro[3.4]octan-8-yl)methanol | Spirocyclic | Lower cytotoxicity in cancer cells |
| (8-Iodo-6-azaspiro[3.4]octan-8-yl)methanol | Spirocyclic | Enhanced binding affinity |
Case Studies
- Antibacterial Activity : A study on fluoroquinolone derivatives indicated that modifications in the spirocyclic framework significantly impacted their antibacterial spectrum and potency against ESKAPE pathogens .
- Cytotoxicity Assessment : Research into azaspiro compounds has shown promising results in inhibiting cancer cell proliferation, with specific derivatives exhibiting IC50 values in low micromolar ranges .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
